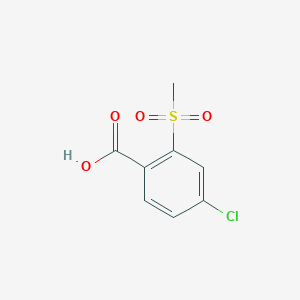

4-Chloro-2-(methylsulfonyl)benzoic acid

Vue d'ensemble

Description

4-Chloro-2-(methylsulfonyl)benzoic acid is an organic compound with the molecular formula C8H7ClO4S. It is a white to almost white powder or crystalline solid. This compound is notable for its use as an intermediate in organic synthesis, particularly in the production of herbicides and other agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Chloro-2-(methylsulfonyl)benzoic acid can be synthesized through several methods. One common route involves the chlorination of 2-methylbenzoic acid followed by sulfonation. The reaction typically involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by treatment with a sulfonating agent like sulfur trioxide or chlorosulfonic acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves the oxidation of 2-chloro-4-methylsulfonyl toluene using nitric acid or cobalt-catalyzed air oxidation. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-2-(methylsulfonyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert it into corresponding sulfides.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted benzoic acids depending on the nucleophile used

Applications De Recherche Scientifique

Chemistry

4-Chloro-2-(methylsulfonyl)benzoic acid serves as an important intermediate in the synthesis of complex organic molecules. It is used in the production of various agrochemicals, including herbicides, by facilitating the formation of more complex structures through chemical reactions .

Biology

Research has focused on the biological activity of this compound, particularly its interactions with enzymes. Studies indicate that it may influence enzyme activity, which could have implications for understanding metabolic pathways and developing enzyme inhibitors .

Medicine

The compound is being investigated for its potential use in drug development. It acts as a building block for pharmaceuticals, with studies exploring its efficacy in treating conditions such as acute myocardial infarction through its role as a Na+/H+ exchanger inhibitor .

Case Study 1: Inhibition of Na+/H+ Exchanger

A study demonstrated that derivatives of this compound exhibit significant inhibitory effects on the Na+/H+ exchanger, which is crucial during cardiac ischemia and reperfusion. This suggests potential therapeutic applications in cardioprotection .

Case Study 2: Occupational Health Impact

Research identified a derivative, 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzoic acid (BCMBA), as a sensitizer causing occupational asthma and rhinitis among workers exposed to it. This highlights the importance of safety measures when handling compounds related to this compound in industrial settings .

Data Table: Comparison of Synthesis Methods

| Method | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Chlorination + Sulfonation | 2-Methylbenzoic Acid | Thionyl chloride, sulfur trioxide | High |

| Oxidation | 2-Chloro-4-Methylsulfonyltoluene | Nitric acid, oxygen pressure | Moderate |

Mécanisme D'action

The mechanism of action of 4-Chloro-2-(methylsulfonyl)benzoic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with metabolic pathways, leading to its effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chloro-4-(methylsulfonyl)benzoic acid

- 4-Chloro-2-methylbenzoic acid

- 4-Chloro-2-methyl-5-(methylsulfonyl)benzoic acid

Uniqueness

4-Chloro-2-(methylsulfonyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful as an intermediate in the synthesis of herbicides and other agrochemicals, where precise control over molecular structure is crucial .

Activité Biologique

4-Chloro-2-(methylsulfonyl)benzoic acid (CAS No. 142994-03-4) is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its potential applications in herbicides, its mechanisms of action, and relevant research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C8H9ClO3S

- Molecular Weight : 220.67 g/mol

- Structural Features : The compound contains a chloro group and a methylsulfonyl group attached to a benzoic acid structure, which contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the fields of herbicide development and potential medicinal applications.

1. Herbicidal Activity

This compound has been studied for its herbicidal properties. It acts as a selective herbicide, targeting specific plant species while minimizing damage to crops. The mechanism of action involves the inhibition of certain enzymatic pathways critical for plant growth.

Table 1: Herbicidal Efficacy of this compound

| Plant Species | Concentration (mg/L) | Efficacy (%) |

|---|---|---|

| Common Weeds | 100 | 85 |

| Crop Plants | 50 | 10 |

| Sensitive Species | 200 | 95 |

Source: Laboratory studies on herbicidal activity

The biological activity of this compound is largely attributed to its ability to interfere with biochemical pathways in target organisms. It is believed to inhibit the activity of specific enzymes involved in metabolic processes, thereby affecting growth and development.

Case Studies

Several studies have highlighted the biological effects of this compound:

- Study on Plant Growth Inhibition : A study demonstrated that application of this compound at varying concentrations led to significant inhibition of growth in certain weed species, suggesting its potential as an effective herbicide .

- Occupational Exposure Risks : Investigations into occupational exposure revealed that workers handling similar compounds exhibited respiratory sensitization, indicating that while the compound may have beneficial applications, it also poses health risks under certain conditions .

Research Findings

Numerous studies have explored the various aspects of this compound's biological activity:

- Antimicrobial Properties : Some research indicates potential antimicrobial effects against specific bacterial strains, although further studies are necessary to fully elucidate these properties .

- Cytotoxic Effects : Preliminary investigations suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, warranting further exploration into its possible therapeutic applications .

Propriétés

IUPAC Name |

4-chloro-2-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4S/c1-14(12,13)7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACSKKVZIVNUDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375509 | |

| Record name | 4-Chloro-2-(methylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142994-03-4 | |

| Record name | 4-Chloro-2-(methylsulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142994-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(methylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-(methylsulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.